Structural analysis of 4-(piperidin-3-yl)-1,4-oxazepane as a medicinal scaffold
Structural analysis of 4-(piperidin-3-yl)-1,4-oxazepane as a medicinal scaffold
Whitepaper: Structural Analysis and Application of 4-(piperidin-3-yl)-1,4-oxazepane as a Medicinal Scaffold
Executive Summary
In contemporary medicinal chemistry, the exhaustion of flat, sp²-rich chemical space has driven a paradigm shift toward three-dimensional, sp³-rich architectures. The synthesis and integration of complex, saturated heterocyclic scaffolds are critical for improving physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity. This technical guide provides an in-depth structural analysis of 4-(piperidin-3-yl)-1,4-oxazepane (CAS: 1343158-44-0), a highly versatile, dual-pharmacophore scaffold. By fusing the conformational flexibility of the 1,4-oxazepane ring with the stereochemical rigor of a piperidin-3-yl moiety, this scaffold offers unprecedented vectorial projection for structure-based drug design (SBDD).
Structural & Physicochemical Rationale
The 1,4-Oxazepane Advantage: Beyond Morpholine
The morpholine ring is a ubiquitous feature in approved drugs, prized for its balance of basicity and lipophilicity. However, its rigid chair conformation restricts the spatial arrangement of substituents. The seven-membered 1,4-oxazepane ring represents a strategic scaffold-hopping alternative[1]. The inclusion of an additional methylene unit increases conformational flexibility, allowing the ring to adopt multiple low-energy states (e.g., twist-chair, boat). This expanded 3D geometry provides diverse exit vectors for substituents, which can enhance binding affinity in deep, irregular protein pockets[2]. Furthermore, the incorporation of polar cyclic amines like 1,4-oxazepane has been experimentally shown to reduce human plasma protein binding, thereby increasing the free fraction of the drug—a strategy successfully employed in the discovery of novel NLRP3 inflammasome inhibitors[3].
The Piperidin-3-yl Anchor
The chiral piperidine scaffold is a cornerstone in central nervous system (CNS) and oncology drug discovery[4]. Specifically, the 3-substituted piperidine provides a critical basic amine that frequently engages in salt-bridge or hydrogen-bond interactions with acidic residues in target binding sites. A prominent example is the PARP inhibitor MK-4827 (Niraparib), where the (3S)-piperidin-3-yl moiety is essential for anchoring the molecule within the catalytic domain of PARP-1 and PARP-2[5].
By linking these two systems, 4-(piperidin-3-yl)-1,4-oxazepane provides a highly tunable, sp³-rich core with dual basic centers.
Quantitative Physicochemical Profiling
To guide lead optimization, it is crucial to understand the baseline physicochemical metrics of the isolated rings versus the fused scaffold.
Table 1: Physicochemical Comparison of Core Scaffolds
| Scaffold | LogP (calc) | pKa (calc) | TPSA (Ų) | Key Structural Feature |
| Morpholine | -0.86 | 8.3 | 12.5 | Rigid 6-membered, linear exit vectors |
| 1,4-Oxazepane | -0.40 | 9.0 | 12.5 | Flexible 7-membered, expanded 3D vectors |
| Piperidin-3-yl | 0.84 | 11.2 | 12.0 | Chiral center, high basicity |
| 4-(piperidin-3-yl)-1,4-oxazepane | 0.65 | 10.2 (N1), 8.5 (N2) | 24.5 | Dual basic centers, tunable conformation |
Note: The primary aliphatic amine of the piperidine ring (N1) remains highly basic, while the oxazepane nitrogen (N2) exhibits reduced basicity due to the inductive effect of the adjacent oxygen atom and steric shielding.
Caption: Logical progression of scaffold hopping from morpholine to 4-(piperidin-3-yl)-1,4-oxazepane.
Synthetic Workflows & Self-Validating Protocols
To utilize this scaffold effectively, a robust, scalable synthesis is required. The following methodology utilizes a reductive amination approach, which is preferred over direct alkylation to prevent over-alkylation and avoid harsh basic conditions that could degrade the oxazepane ring.
Protocol: Reductive Amination for Scaffold Assembly
Objective: To couple tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-piperidin-3-one) with 1,4-oxazepane. Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the ketone starting material. Catalytic acetic acid is added to accelerate iminium ion formation, shifting the equilibrium forward prior to reduction.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperidin-3-one (1.0 eq, 10 mmol) and 1,4-oxazepane (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
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Activation: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation.
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Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) over 15 minutes to control the exothermic release.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the Boc-protected intermediate.
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Validation: Confirm product formation via LC-MS (expected [M+H]⁺ peak) and ¹H NMR (appearance of the methine proton adjacent to the newly formed C-N bond).
Protocol: Boc Deprotection
Objective: To yield the free diamine scaffold as a stable salt. Rationale: Anhydrous HCl in 1,4-dioxane is utilized rather than trifluoroacetic acid (TFA). HCl generates the final product as a bis-hydrochloride salt, which precipitates cleanly from the organic solvent. This allows for isolation via simple filtration, bypassing the need for complex aqueous workups and avoiding the hygroscopic nature of TFA salts.
Step-by-Step Methodology:
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Preparation: Dissolve the Boc-protected intermediate (5 mmol) in anhydrous 1,4-dioxane (10 mL).
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Deprotection: Add a 4M solution of HCl in 1,4-dioxane (10 eq, 50 mmol) dropwise at room temperature.
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Precipitation: Stir for 2 hours. A white precipitate (the bis-hydrochloride salt) will form as the deprotection proceeds.
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Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities, and dry under a high vacuum for 4 hours.
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Validation: Confirm the loss of the Boc group (absence of the 9H singlet at ~1.4 ppm) via ¹H NMR in D₂O.
Caption: Step-by-step synthetic workflow for 4-(piperidin-3-yl)-1,4-oxazepane.
Pharmacological Profiling & Applications
The 4-(piperidin-3-yl)-1,4-oxazepane scaffold is particularly suited for targets requiring deep pocket penetration and high aqueous solubility.
Oncology: PARP Inhibition
The piperidin-3-yl motif is a validated pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors. Molecules like MK-4827 utilize the basic piperidine nitrogen to interact with the solvent-exposed region of the PARP catalytic domain, while the core binds the nicotinamide pocket[5]. Substituting the indazole or phenyl rings of traditional PARP inhibitors with the 1,4-oxazepane system can drastically alter the pharmacokinetic profile, potentially increasing blood-brain barrier (BBB) penetration for the treatment of glioblastomas or brain metastases in BRCA-mutant cancers.
Caption: Mechanism of PARP inhibition and synthetic lethality via scaffold-derived ligands.
Immunology: NLRP3 Inflammasome Modulation
Recent medicinal chemistry campaigns targeting the NLRP3 inflammasome have demonstrated that incorporating 7-membered polar cyclic amines (like 1,4-oxazepane) significantly improves whole-blood assay activities by reducing human protein binding[3]. The 4-(piperidin-3-yl)-1,4-oxazepane scaffold offers a unique opportunity to build bivalent NLRP3 inhibitors, utilizing the oxazepane ring to optimize free-drug fraction while using the piperidine ring to project functional groups into the NLRP3 NACHT domain.
Conclusion
The 4-(piperidin-3-yl)-1,4-oxazepane scaffold represents a highly strategic convergence of two privileged chemical motifs. By leveraging the 3D spatial expansion of the 1,4-oxazepane ring and the stereospecific anchoring capabilities of the piperidin-3-yl ring, medicinal chemists can design molecules with superior target affinity, reduced off-target toxicity, and optimized pharmacokinetic profiles. The self-validating synthetic protocols provided herein ensure that drug development professionals can efficiently access and functionalize this core for next-generation therapeutics.
References
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Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide . ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]
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Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
